N-Butyl-3-methyl-N-(5-methylfuran-2-YL)pentanamide
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Overview
Description
N-Butyl-3-methyl-N-(5-methylfuran-2-yl)pentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group, a methyl group, and a furan ring attached to the pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-methyl-N-(5-methylfuran-2-yl)pentanamide typically involves the reaction of 3-methylpentanoic acid with butylamine and 5-methylfuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-methyl-N-(5-methylfuran-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce amines.
Scientific Research Applications
N-Butyl-3-methyl-N-(5-methylfuran-2-yl)pentanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-3-methyl-N-(5-methylfuran-2-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the activity or function of the target molecules. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methylpentanamide: Similar in structure but lacks the furan ring.
N-Butyl-3-methylpentanamide: Similar but without the furan ring.
N-Butyl-3-methyl-N-(2-furyl)pentanamide: Similar but with a different substitution pattern on the furan ring.
Uniqueness
N-Butyl-3-methyl-N-(5-methylfuran-2-yl)pentanamide is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62187-42-2 |
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Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
N-butyl-3-methyl-N-(5-methylfuran-2-yl)pentanamide |
InChI |
InChI=1S/C15H25NO2/c1-5-7-10-16(14(17)11-12(3)6-2)15-9-8-13(4)18-15/h8-9,12H,5-7,10-11H2,1-4H3 |
InChI Key |
FWNIKGMKXYABTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(O1)C)C(=O)CC(C)CC |
Origin of Product |
United States |
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